molecular formula C19H19FN4O2 B12706628 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- CAS No. 280571-25-7

2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Cat. No.: B12706628
CAS No.: 280571-25-7
M. Wt: 354.4 g/mol
InChI Key: SWBXQZPDSUAFSL-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of fluorophenyl, pyrrole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions One common approach is the use of metal-catalyzed reactions, which are known for their efficiency and selectivityThe triazole moiety can be introduced via a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other propenone derivatives and molecules containing fluorophenyl, pyrrole, and triazole moieties. Examples include:

  • 2-Propen-1-one, 1-(4-fluorophenyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • 2-Propen-1-one, 1-(4-((4-chlorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1-propyl-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

CAS No.

280571-25-7

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-1-propylpyrrol-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C19H19FN4O2/c1-2-7-24-10-14(8-13-3-5-15(20)6-4-13)16(11-24)17(25)9-18(26)19-21-12-22-23-19/h3-6,9-12,25H,2,7-8H2,1H3,(H,21,22,23)

InChI Key

SWBXQZPDSUAFSL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=C1)C(=CC(=O)C2=NC=NN2)O)CC3=CC=C(C=C3)F

Origin of Product

United States

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